Tetraisopropyl Fluoromethylenediphosphonate

説明

特性

IUPAC Name |

2-[[di(propan-2-yloxy)phosphoryl-fluoromethyl]-propan-2-yloxyphosphoryl]oxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29FO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNLZMODXBPUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(F)P(=O)(OC(C)C)OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29FO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508105 |

Source

|

| Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78715-57-8 |

Source

|

| Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Tetraisopropyl Fluoromethylenediphosphonate

An In-depth Technical Guide to the Physicochemical Properties of Tetraisopropyl Fluoromethylenediphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₃H₂₉FO₆P₂, is a fluorinated organophosphorus compound. It belongs to the class of phosphonate esters, which are precursors to phosphonic acids. The introduction of a fluorine atom to the methylene bridge significantly influences the compound's electronic properties, and consequently its chemical reactivity and biological activity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance in drug development. Fluorinated phosphonates are of considerable interest in medicinal chemistry as they can act as stable mimics of phosphates, with the fluorine atom modulating properties such as acidity and lipophilicity.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the fluorination of the corresponding non-fluorinated precursor, tetraisopropyl methylenediphosphonate. A common method involves the use of an electrophilic fluorinating agent, such as Selectfluor.[2] The reaction proceeds by generating a carbanion from tetraisopropyl methylenediphosphonate, which then reacts with the fluorinating agent to introduce a single fluorine atom onto the methylene bridge.

Sources

An In-depth Technical Guide to Tetraisopropyl Fluoromethylenediphosphonate as a Phosphate Mimic

Introduction: The Imperative for Stable Phosphate Analogs in Biological Research

The reversible phosphorylation of proteins and lipids is a cornerstone of cellular signaling, energy metabolism, and genetic replication.[1][2] Enzymes such as kinases, phosphatases, and ATPases meticulously manage the cellular phosphoproteome, and their dysregulation is frequently implicated in diseases like cancer and diabetes.[1] Consequently, these enzymes are prime targets for therapeutic intervention. However, studying their mechanisms and developing inhibitors is complicated by the inherent lability of the phosphate ester bond, which is readily hydrolyzed.

To overcome this challenge, medicinal chemists have developed non-hydrolyzable phosphate mimics. These structural analogs retain the key stereoelectronic features of natural phosphates, allowing them to bind to the active sites of phosphate-handling enzymes, but replace the labile P-O bond with a stable P-C linkage.[3][4][5] This substitution renders them resistant to enzymatic cleavage, effectively "trapping" the enzyme in a bound state and enabling detailed study of its function and inhibition.[6][7]

Among the most successful classes of phosphate isosteres are the methylenephosphonates, where a methylene bridge replaces the bridging oxygen of a pyrophosphate.[5] Further refinement by halogenation of this methylene bridge, particularly with fluorine, enhances the acidity of the phosphonate groups, making them closer mimics of the natural phosphate's charge distribution and geometry.[5][8] This guide focuses on a key reagent in this class: Tetraisopropyl Fluoromethylenediphosphonate (FCH(PO₃iPr₂)₂) . Its esterified isopropyl groups confer increased lipophilicity, aiding cell permeability in prodrug strategies, while the core fluoromethylene bisphosphonate structure acts as a potent, non-hydrolyzable mimic of pyrophosphate.

Molecular Architecture and Mechanism of Mimicry

The efficacy of this compound as a pyrophosphate mimic stems from its unique structural and electronic properties. The central P-CHF-P core is isosteric to the natural P-O-P pyrophosphate linkage. The introduction of a single fluorine atom serves a critical purpose: its strong electron-withdrawing nature lowers the pKa of the phosphonate groups, making their charge state at physiological pH more analogous to that of a natural phosphate diester.[5]

Caption: Structural comparison of pyrophosphate and the fluoromethylenediphosphonate core.

The isopropyl ester groups render the molecule neutral, which is a common prodrug strategy to facilitate passage across the hydrophobic cell membrane.[3][4] Once inside the cell, cellular esterases can cleave the isopropyl groups, unmasking the charged phosphonate moieties and "activating" the inhibitor. This activated form then acts as a competitive inhibitor, binding to the ATP-binding pocket of kinases or the active site of other phosphate-processing enzymes.[9][10] Because the P-C bond is resistant to enzymatic hydrolysis, the inhibitor remains bound, preventing the natural substrate from accessing the active site and effectively halting catalysis.[5]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes exist for fluorinated phosphonates, a common and effective approach involves the fluorination of a precursor methylenebisphosphonate.[11][12]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be performed by trained chemists with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of Tetraisopropyl methylenediphosphonate[13] in anhydrous THF to a stirred solution of a strong base (e.g., n-Butyllithium or Lithium diisopropylamide) in THF at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the carbanion.

-

Fluorination: Prepare a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the carbanion mixture at -78 °C. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at low temperature.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography.

-

Characterization: The final product's identity and purity are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P) and mass spectrometry.

| Parameter | Typical Value / Observation | Significance |

| Yield | 40-70% | Varies based on scale and specific reagents used. |

| ¹⁹F NMR | Doublet of triplets | Confirms the presence of a single fluorine atom coupled to the adjacent phosphorus and hydrogen atoms. |

| ³¹P NMR | Doublet | Shows the two equivalent phosphorus atoms coupled to the single fluorine atom. |

| Purity (Post-Chroma.) | >95% | Ensures reliable results in subsequent biological assays. |

Application in Kinase Inhibition Assays

This compound, after intracellular hydrolysis to its active phosphonic acid form, is a powerful tool for studying protein kinase-mediated signal transduction.[14][15] It can be used in competitive binding assays to determine the potency of other inhibitors or to probe the structure and function of the kinase active site.

Detailed Experimental Protocol: In-Vitro Kinase Inhibition Assay

This protocol describes a typical fluorescence-based assay to measure the inhibitory activity of the compound against a target kinase.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a range of inhibitor concentrations. Rationale: The isopropyl esters are kept intact for this in-vitro assay to model the form that crosses the cell membrane, though for direct enzyme inhibition studies, the hydrolyzed phosphonic acid is the active species.

-

Reaction Mixture: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and the non-hydrolyzable ATP analog, Adenylyl-imidodiphosphate (AMP-PNP), in an appropriate kinase buffer.[6] Rationale: AMP-PNP is used instead of ATP to prevent substrate phosphorylation, isolating the binding event.

-

Inhibitor Addition: Add the various concentrations of the this compound solution (or DMSO as a vehicle control) to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Detection: Measure the fluorescence polarization or other fluorescence signal. The binding of the peptide substrate to the kinase results in a high signal. A competitive inhibitor will displace the peptide, leading to a decrease in the signal.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% inhibition of substrate binding.

Caption: Workflow for a competitive kinase inhibition assay using FCH(PO₃iPr₂)₂.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design in chemical biology. By replacing a hydrolyzable P-O-P bond with a robust, isosteric P-CHF-P linkage, it provides researchers with a vital tool to dissect the complex world of cellular phosphorylation. Its utility as a prodrug, capable of delivering a potent pyrophosphate mimic into cells, opens avenues for inhibiting kinases and other ATP-dependent enzymes in a cellular context.

Future work will likely focus on asymmetric synthesis to produce chiral versions of this and related phosphonates, allowing for even greater specificity in targeting enzyme active sites.[16] Furthermore, incorporating this phosphonate mimic into larger, more complex molecules will continue to be a fruitful strategy for developing highly selective and potent inhibitors for a wide range of therapeutic targets.[17]

References

-

Rye, C. S., & Baell, J. B. (2005). Phosphate isosteres in medicinal chemistry. Current Medicinal Chemistry, 12(27), 3127-3141. [Link]

-

Elliott, T. S., & Williams, G. (2015). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm, 6(5), 757-774. [Link]

-

van der Veken, P., et al. (2011). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. The Journal of Organic Chemistry, 76(15), 6044-6052. [Link]

-

Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 897585. [Link]

-

Prakash, S., et al. (2020). Synthesis of fluorine bearing aminomethylene bisphosphonates. Journal of Heterocyclic Chemistry, 57(10), 3698-3706. [Link]

-

Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 897585. [Link]

-

Elliott, T. S., & Williams, G. (2015). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm, 6(5), 757-774. [Link]

-

Wiemer, A. J., et al. (2018). Non-Hydrolysable Analogues of Cyclic and Branched Condensed Phosphates: Chemistry and Chemical Proteomics. Chemistry – A European Journal, 24(51), 13532-13542. [Link]

-

Beier, P. (n.d.). Chemistry of fluorinated phosphonates. Petr Beier Group, Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]

-

Berkowitz, D. B., et al. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. Current Topics in Medicinal Chemistry, 10(14), 1394-1406. [Link]

-

De La Cruz, J., et al. (2023). Synthesis of a novel fluorinated phosphonyl C-glycoside, (3-deoxy-3-fluoro-β-d-glucopyranosyl)methylphosphonate, a potential inhibitor of β-phosphoglucomutase. Carbohydrate Research, 534, 108979. [Link]

-

Finlay, J. A., et al. (2015). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Advances, 5(85), 69485-69494. [Link]

-

Potter, B. V. L., & Miller, A. D. (2012). A selection of phosphomonoester analogues and example applications. Beilstein Journal of Organic Chemistry, 8, 2190-2212. [Link]

-

Loquet, A., et al. (2012). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 17(11), 13585-13608. [Link]

-

Gärtner, W., et al. (2003). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Journal of Biological Chemistry, 278(39), 37374-37379. [Link]

-

Ang, C. W., et al. (2016). Phosphate Mimics: Cyclic Compounds. Methods in Enzymology, 567, 1-33. [Link]

-

Harris, C. M. (2018). Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnology. Doctoral dissertation, University of California, Irvine. [Link]

-

Se-Wah-Tung, M., et al. (2013). Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway. Journal of the American Chemical Society, 135(5), 1794-1797. [Link]

-

Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1035764. [Link]

-

TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

-

Chemistry LibreTexts. (2019). Enzyme Inhibition. [Link]

-

Zhang, M., et al. (2023). Affinity-Based Kinase-Catalyzed Crosslinking to Study Kinase–Substrate Pairs. Bioconjugate Chemistry, 34(7), 1235-1245. [Link]

-

Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

-

The Organic Chemistry Tutor. (2024). Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. [Link]

-

Lepeta, K., et al. (2022). Engineered kinases as a tool for phosphorylation of selected targets in vivo. Journal of Cell Biology, 221(10), e202106179. [Link]

-

LibreTexts Chemistry. (2025). Enzyme Inhibition. [Link]

-

Pal, R., et al. (2006). Mechanism of action of a flavin-containing monooxygenase. Proceedings of the National Academy of Sciences, 103(26), 9872-9877. [Link]

-

Lategahn, J., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 143(1), 307-317. [Link]

-

Dong, C., et al. (2007). The mechanism of the enzymatic fluorination in Streptomyces cattleya. Journal of the American Chemical Society, 129(46), 14178-14179. [Link]

-

Berkowitz, D. B. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 12(12), 1259-1277. [Link]

-

Wikipedia. (n.d.). Titanium isopropoxide. [Link]

-

Ataman Kimya. (n.d.). Tetraisopropyl Titanate. [Link]

-

Sobrado, P. (2014). Noncanonical Reactions of Flavoenzymes. Biomolecules, 4(3), 740-766. [Link]

-

Clinical Learning. (2025). Regulation of Enzyme Activity, Allosteric, Feedback & Covalent Control Biochemistry | USMLE. YouTube. [Link]

Sources

- 1. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemistry of fluorinated phosphonates | Petr Beier Group [beier.group.uochb.cz]

- 13. Tetraisopropyl methylenediphosphonate 97 1660-95-3 [sigmaaldrich.com]

- 14. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity-Based Kinase-Catalyzed Crosslinking to Study Kinase–Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Tetraisopropyl Fluoromethylenediphosphonate

An In-Depth Technical Guide to the Mechanism of Action of Tetraisopropyl Fluoromethylenediphosphonate

Abstract

This compound belongs to the potent class of organophosphorus (OP) compounds, which are characterized by their significant biological activity. This guide provides a detailed examination of the molecular mechanism by which this compound and its congeners exert their effects, focusing on their role as irreversible inhibitors of serine hydrolases. We will dissect the covalent interaction at the enzyme's active site, using acetylcholinesterase (AChE) as a primary case study to illustrate the physiological consequences of this inhibition. Furthermore, this document furnishes detailed, field-proven protocols for quantifying inhibitory activity and discusses the broader applications of such compounds in chemical biology and drug development.

Introduction: The Organophosphorus Fluoride Landscape

Organophosphorus compounds, particularly those containing a phosphorus-fluorine (P-F) bond, represent a class of molecules with profound biological effects. Historically, their development has been dual-purposed, leading to both highly toxic nerve agents and valuable pharmacological tools and therapeutics.[1] this compound is a member of the fluorophosphonate subclass, which is defined by a central phosphorus atom double-bonded to an oxygen and single-bonded to a fluorine atom, alkyl/aryl groups, and an alkoxy group.

The high electronegativity of the fluorine atom and the nature of the phosphoryl group render the phosphorus atom highly electrophilic. This chemical feature is the cornerstone of their mechanism of action: the irreversible inactivation of a large and diverse class of enzymes known as serine hydrolases.[2][3] These enzymes are critical to a vast array of physiological processes, from neurotransmission to blood coagulation and metabolism.[3] This guide will elucidate this mechanism with technical precision, providing researchers with the foundational knowledge and practical methodologies to study these powerful inhibitors.

The Core Mechanism: Irreversible Inhibition of Serine Hydrolases

The primary molecular targets for this compound are the serine hydrolases, a superfamily of enzymes that utilize a highly conserved catalytic triad (or dyad) featuring a nucleophilic serine residue in their active site.[2]

The Catalytic Serine Attack: The mechanism of inhibition is a classic example of covalent modification. The process unfolds as follows:

-

Docking: The inhibitor binds to the active site of the serine hydrolase.

-

Nucleophilic Attack: The activated hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the electrophilic phosphorus atom of the fluorophosphonate.

-

Covalent Adduct Formation: This attack displaces the fluoride ion, which is an excellent leaving group. The result is the formation of a highly stable, covalent phosphonyl-enzyme adduct.[4][5]

This process, termed phosphonylation, is functionally irreversible. The resulting covalent bond is exceptionally stable and resistant to hydrolysis, meaning the enzyme is permanently inactivated.[4] Unlike reversible inhibitors, the addition of excess substrate cannot displace the inhibitor and restore enzyme function.[5]

Caption: Covalent inhibition of a serine hydrolase by a fluorophosphonate.

Case Study: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a quintessential serine hydrolase that plays a vital role in the central and peripheral nervous systems.[6] Its function is to rapidly hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[7][8]

Physiological Ramifications: Inhibition of AChE by an organophosphorus compound like this compound prevents the breakdown of ACh. This leads to an accumulation of ACh at the synapse, resulting in excessive and prolonged stimulation of cholinergic receptors on the postsynaptic neuron.[6][9] This hypercholinergic state manifests in a range of symptoms, from muscle twitching to paralysis and glandular secretions.[6] The potency of these compounds as nerve agents is a direct consequence of this powerful mechanism.

Quantitative Analysis of Inhibitory Potency: The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The table below presents representative data for organophosphorus inhibitors against key cholinesterases.

| Compound | Target Enzyme | IC₅₀ Value (nM) | Selectivity Profile |

| Diisopropyl Fluorophosphate | Acetylcholinesterase (AChE) | ~3,500 | Broad spectrum serine hydrolase inhibitor |

| Diisopropyl Fluorophosphate | Butyrylcholinesterase (BChE) | ~1,200 | Slightly more potent against BChE than AChE |

| Sarin | Acetylcholinesterase (AChE) | ~40 | Highly potent, non-selective cholinesterase inhibitor |

| Hypothetical TFMD | Acetylcholinesterase (AChE) | ~250 | Potent inhibitor, requires empirical validation |

Note: Data for Diisopropyl Fluorophosphate and Sarin are derived from literature for illustrative purposes. The value for this compound (TFMD) is hypothetical and serves to place it within the context of potent organophosphorus inhibitors.

Experimental Validation: Quantifying AChE Inhibition

To determine the IC₅₀ of an inhibitor like this compound, a robust and reproducible enzymatic assay is required. The most widely accepted method is the spectrophotometric assay developed by Ellman.[10][11]

Principle of the Ellman's Assay: The assay measures AChE activity indirectly.[7] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[7][11] The rate of TNB²⁻ formation, monitored by measuring the increase in absorbance at 412 nm, is directly proportional to AChE activity.[8] An inhibitor will reduce this rate.

Detailed Protocol for 96-Well Plate Assay

This protocol is designed for determining the IC₅₀ of a test compound against human recombinant AChE.

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Enzyme Solution: Prepare a stock solution of human recombinant AChE in Assay Buffer. The final concentration in the well should be optimized, but a typical starting point is 0.1 U/mL.[7]

-

DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM.[7]

-

ATCh Substrate Solution (10 mM): Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.[7]

-

Inhibitor Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

2. Assay Plate Setup (96-Well Format):

-

Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.

-

Control Wells (100% Activity): Add 25 µL of Assay Buffer (containing the same final percentage of DMSO as the inhibitor wells).

-

Test Wells: Add 25 µL of the various dilutions of the inhibitor solution.

-

Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation Reagent: Prepare a mix of DTNB and ATChI in Assay Buffer. For each well, you will add 100 µL of a solution containing 50 µL of DTNB and 50 µL of ATChI. A common approach is to prepare a master mix. A ratio of 150:5:2 for Buffer:DTNB:Substrate is often cited.[12] For this protocol, we will add them sequentially for clarity.

3. Reaction and Measurement:

-

Add 50 µL of the DTNB solution to all wells.[7]

-

To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume will be 150 µL.[7]

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes.[7]

4. Data Analysis:

-

Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (V = ΔAbs/min). This is the slope of the linear portion of the kinetic curve.

-

Calculate Percent Inhibition:

-

Correct the rates of the control and test wells by subtracting the rate of the blank wells (if any background reaction occurs).

-

Use the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Caption: Experimental workflow for determining IC₅₀ using the Ellman's assay.

Broader Applications and Future Perspectives

The utility of fluorophosphonates extends far beyond simple enzyme inhibition studies. Their ability to covalently and selectively bind to the active site of serine hydrolases has made them invaluable tools in the field of chemical biology.

Activity-Based Protein Profiling (ABPP): Fluorophosphonate derivatives linked to reporter tags (like biotin or a fluorophore) are widely used as "activity-based probes."[3] These probes allow for the profiling of all active serine hydrolases within a complex biological sample (e.g., a cell lysate or whole organism).[2][3] This technique is instrumental in discovering novel enzyme functions, identifying drug targets, and understanding the off-target effects of serine-directed drugs.

Therapeutic Development: While broad-spectrum inhibitors are often toxic, the organophosphorus scaffold serves as a starting point for designing more selective inhibitors. By modifying the alkyl groups, researchers can tune the molecule's affinity for the active sites of different serine hydrolases. This has led to the development of inhibitors targeting specific enzymes implicated in diseases like cancer and Alzheimer's disease.[1][13]

References

-

A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. PubMed. Available at: [Link]

-

Fluorinated organophosphates for biomedical targets | Request PDF. ResearchGate. Available at: [Link]

-

Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. Available at: [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

-

Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC - NIH. Available at: [Link]

-

Synthesis of organophosphates with fluorine-containing leaving groups as serine esterase inhibitors with potential for Alzheimer disease therapeutics. PubMed. Available at: [Link]

-

Synthesis and Bioactivity of a-Aminophosphonates Containing Fluorine. ResearchGate. Available at: [Link]

-

History and New Developments of Assays for Cholinesterase Activity and Inhibition. Semantic Scholar. Available at: [Link]

-

Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. PMC - NIH. Available at: [Link]

-

Inhibition of cholinesterase by di-isopropyl fluorophosphate, physostigmine and hexaethyl tetraphosphate in the roach. PubMed. Available at: [Link]

-

Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. ACS Publications. Available at: [Link]

-

Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish. PubMed. Available at: [Link]

-

16.8: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

-

Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation. PMC - NIH. Available at: [Link]

-

Selective Inhibition of Plant Serine Hydrolases by Agrochemicals Revealed by Competitive ABPP. PMC - NIH. Available at: [Link]

-

Fluorophosphonate-Based Degrader Identifies Degradable Serine Hydrolases by Quantitative Proteomics. PubMed. Available at: [Link]

-

Activity-based protein profiling: The serine hydrolases. PMC - NIH. Available at: [Link]

-

Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway. PubMed. Available at: [Link]

-

Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]

-

Synthesis and acetylcholinesterase inhibitory activity of (+/-)-14-fluorohuperzine A. PubMed. Available at: [Link]

-

Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources. MDPI. Available at: [Link]

-

Effect of acetylcholinesterase inhibitors on the binding of nicotinic alpha4beta2 receptor PET radiotracer, (18)F-nifene: A measure of acetylcholine competition. PubMed. Available at: [Link]

-

Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. Available at: [Link]

-

5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Synthesis of organophosphates with fluorine-containing leaving groups as serine esterase inhibitors with potential for Alzheimer disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of Plant Serine Hydrolases by Agrochemicals Revealed by Competitive ABPP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 12. scribd.com [scribd.com]

- 13. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Phosphonate Esters in Therapeutic Innovation: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phosphonate esters has unlocked a powerful class of molecules with profound biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of fluorinated phosphonate esters. We will delve into their pivotal role as enzyme inhibitors, antiviral agents, and anticancer therapeutics, supported by detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.

Introduction: The Strategic Advantage of Fluorination in Phosphonate Chemistry

Phosphonates, as stable mimics of phosphates, have long been a cornerstone of medicinal chemistry.[1] Their inherent resistance to enzymatic hydrolysis makes them ideal candidates for designing inhibitors of enzymes that process phosphate substrates.[1] The introduction of fluorine, the most electronegative element, imparts unique properties that significantly enhance their therapeutic potential:

-

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can lower the pKa of the phosphonate group, making it a better mimic of the phosphate's geometry and charge at physiological pH.[1] This can lead to stronger interactions with the target enzyme's active site.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, further increasing the molecule's resistance to metabolic degradation and prolonging its biological half-life.

-

Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.[2]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation for optimal target engagement.

This guide will explore how these fundamental principles translate into potent biological activity across various therapeutic areas.

Mechanism of Action: Potent and Selective Enzyme Inhibition

A primary mechanism through which fluorinated phosphonate esters exert their biological effects is through the potent and often irreversible inhibition of enzymes, particularly serine proteases and hydrolases.

Serine Protease Inhibition: A Covalent Embrace

Serine proteases, characterized by a highly reactive serine residue in their active site, are crucial in a multitude of physiological processes, from digestion to blood clotting. Aberrant serine protease activity is implicated in numerous diseases, making them attractive therapeutic targets.[3]

Fluorinated phosphonate esters act as mechanism-based inhibitors of serine proteases.[4] The phosphorus atom in the phosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine.[5] This results in the formation of a stable, covalent phosphonyl-enzyme complex, effectively inactivating the enzyme.[4][5] The fluorination of the phosphonate can enhance the electrophilicity of the phosphorus atom, accelerating the rate of inhibition.

Diagram 1: Mechanism of Serine Protease Inhibition

Caption: Covalent inhibition of a serine protease by a fluorinated phosphonate ester.

Therapeutic Applications of Fluorinated Phosphonate Esters

The unique properties of fluorinated phosphonate esters have led to their investigation and application in several key therapeutic areas.

Antiviral Agents: Disrupting Viral Replication

Fluorinated acyclic nucleoside phosphonates are a prominent class of antiviral drugs.[4] A prime example is Tenofovir, a cornerstone of HIV and Hepatitis B therapy.[6][7]

Mechanism of Action of Tenofovir:

-

Prodrug Activation: Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[7]

-

Intracellular Phosphorylation: Once inside the cell, cellular kinases phosphorylate Tenofovir to its active diphosphate form.[8]

-

Inhibition of Reverse Transcriptase: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[9][10]

-

Chain Termination: Upon incorporation, Tenofovir diphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA synthesis.[10]

The fluorination of other acyclic nucleoside phosphonates has been shown to enhance their antiviral potency and expand their spectrum of activity.[4]

Diagram 2: Antiviral Mechanism of Tenofovir

Caption: Cellular activation and mechanism of action of Tenofovir.

Anticancer Therapeutics: Targeting Tumor Cell Proliferation

The antiproliferative properties of fluorinated phosphonate esters are also being explored in oncology. Their mechanisms of action in cancer are diverse and can include:

-

Inhibition of Key Enzymes in Cancer Metabolism: Targeting enzymes that are upregulated in cancer cells to support their rapid growth and proliferation.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Disruption of Signaling Pathways: Interfering with the communication networks that drive cancer progression.

The evaluation of the anticancer potential of these compounds heavily relies on in vitro cytotoxicity assays.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and biological evaluation of fluorinated phosphonate esters.

Synthesis: General Procedure for Diethyl 1-Fluoroalkylphosphonates

This protocol is a generalized representation based on common synthetic strategies.[11][12]

Materials:

-

Appropriate aldehyde or ketone starting material

-

Triethyl phosphite

-

Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

-

Dry solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the aldehyde or ketone in dry THF.

-

Addition of Phosphite: Cool the solution to -78°C using a dry ice/acetone bath. Add triethyl phosphite dropwise via syringe.

-

Fluorination: After stirring for 30 minutes at -78°C, add a solution of NFSI in dry THF dropwise, maintaining the temperature below -70°C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diethyl 1-fluoroalkylphosphonate.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phosphonate ester in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the ability of an antiviral compound to inhibit the lytic cycle of a virus.[1][17][18][19][20]

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Complete cell culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., Crystal Violet in formalin)

-

6-well plates

Procedure:

-

Cell Seeding: Seed host cells into 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Prepare serial dilutions of the fluorinated phosphonate ester in infection medium. Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the compound dilutions or a no-drug control. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay Application: Remove the virus inoculum and add the overlay medium containing the respective compound concentrations. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with formalin and stain with Crystal Violet. The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Enhancing Bioavailability: The Prodrug Approach

A significant challenge in the development of phosphonate-based therapeutics is their poor oral bioavailability due to their high polarity and negative charge at physiological pH.[21][22] The prodrug strategy involves masking the phosphonate group with moieties that are cleaved in vivo to release the active drug.[2][23][24]

Common Prodrug Strategies:

-

Pivaloyloxymethyl (POM) and Isopropyloxycarbonyloxymethyl (POC) Esters: These are cleaved by cellular esterases to release the active phosphonate.[2][24]

-

Amino Acid Prodrugs: These can be designed to be recognized by amino acid transporters in the gastrointestinal tract, enhancing absorption.[22]

-

ProTides: This approach involves masking the phosphonate with an amino acid and an aryl group, which are cleaved intracellularly to release the monophosphorylated active species.[23]

Diagram 3: Prodrug Activation Workflow

Caption: General workflow for the activation of a fluorinated phosphonate prodrug.

Structural and Analytical Characterization

The definitive characterization of fluorinated phosphonate esters is crucial for understanding their structure-activity relationships.

-

X-ray Crystallography: This technique provides the precise three-dimensional structure of the molecule and can be used to visualize its binding mode within the active site of a target enzyme.[25][26][27] This information is invaluable for rational drug design.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns can also provide structural information.[28][29]

Table 1: Summary of Biological Activities and Applications

| Therapeutic Area | Mechanism of Action | Key Advantages of Fluorination | Examples/Targets |

| Antiviral | Inhibition of viral polymerases (e.g., reverse transcriptase), chain termination.[9][10] | Enhanced binding affinity to the active site, increased metabolic stability. | HIV, Hepatitis B Virus.[6][7] |

| Anticancer | Inhibition of key metabolic enzymes, induction of apoptosis. | Improved cell permeability, enhanced potency. | Various cancer cell lines. |

| Enzyme Inhibition | Covalent modification of active site residues (e.g., serine).[4][5] | Increased electrophilicity of phosphorus, enhanced stability of the enzyme-inhibitor complex. | Serine proteases (e.g., thrombin, elastase).[4] |

Conclusion and Future Directions

Fluorinated phosphonate esters represent a versatile and powerful platform for the development of novel therapeutics. Their ability to act as potent and selective enzyme inhibitors, coupled with their demonstrated efficacy as antiviral and potential anticancer agents, underscores their significance in medicinal chemistry. The continued exploration of novel fluorination strategies, innovative prodrug designs, and a deeper understanding of their interactions with biological targets will undoubtedly lead to the development of next-generation therapies for a wide range of diseases. The experimental frameworks provided in this guide are intended to serve as a robust starting point for researchers dedicated to advancing this exciting field.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Prodrugs of Phosphonates, Phosphinates, and Phosphates. ResearchGate. [Link]

-

Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]

-

Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC - NIH. [Link]

-

Phosphonate prodrugs: an overview and recent advances. PMC - NIH. [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. PubMed Central. [Link]

-

Mechanism of serine proteases inhibition by 1-aminoalkylphosphonate diaryl ester derivatives. ResearchGate. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

What is the mechanism of Tefovir? Patsnap Synapse. [Link]

-

Phosphonic Esters and their Application of Protease Control. Ingenta Connect. [Link]

-

What is the mechanism of Tenofovir? Patsnap Synapse. [Link]

-

Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. RSC Publishing. [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

-

Tenofovir Definition - Intro to Pharmacology Key Term. Fiveable. [Link]

-

Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. PMC - PubMed Central. [Link]

-

A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. PMC - NIH. [Link]

-

Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. PMC - NIH. [Link]

-

(PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. [Link]

-

Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase. IDEALS - University of Illinois. [Link]

-

VX (nerve agent). Wikipedia. [Link]

-

Synthetic route to fluorophosphonate and phenyl phosphonate probes. ResearchGate. [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

-

Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. PMC - NIH. [Link]

-

(PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

-

Design and labeling mechanism of the fluorophosphonate probes used in... ResearchGate. [Link]

-

Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. ResearchGate. [Link]

-

Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

-

Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. [Link]

-

Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors. PubMed. [Link]

-

Backbone Conformation Shifts in X-ray Structures of Human Acetylcholinesterase upon Covalent Organophosphate Inhibition. MDPI. [Link]

-

Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

-

Quantitative Structure-Activity Relationships for Organophosphates Binding to Acetylcholinesterase. PubMed. [Link]

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

-

Phosphonic acid (1-formylbutyl)-, diethyl ester. Organic Syntheses Procedure. [Link]

-

10. Organic Syntheses Procedure. [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

-

Phosphopeptide fragmentation and analysis by mass spectrometry. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 10. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. clyte.tech [clyte.tech]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 25. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase | IDEALS [ideals.illinois.edu]

- 27. mdpi.com [mdpi.com]

- 28. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chem.libretexts.org [chem.libretexts.org]

The Vanguard of Enzyme Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Fluoromethylenebisphosphonates

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive overview of the discovery, synthesis, and evaluation of fluoromethylenebisphosphonates, a promising class of enzyme inhibitors with significant therapeutic potential. This document eschews rigid templates in favor of a narrative that follows the scientific journey from conceptualization to preclinical assessment, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

Introduction: The Rationale for Fluoromethylenebisphosphonates in Modern Drug Discovery

Bisphosphonates are a well-established class of drugs, primarily known for their efficacy in treating bone resorption disorders such as osteoporosis and Paget's disease. Their mechanism of action often involves the inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPases, which are crucial for the function and survival of osteoclasts, the cells responsible for bone breakdown.

The introduction of a fluoromethylene group in place of the hydroxyl group on the central carbon of the bisphosphonate backbone offers several potential advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, potentially leading to improved pharmacokinetic profiles.

-

Modulated Potency and Selectivity: The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity and selectivity for target enzymes.

-

Unique Mechanistic Possibilities: The fluoromethylene group can act as a bioisostere for a hydroxyl group, but its distinct chemical properties may lead to novel interactions with the enzyme's active site.

This guide will delve into the practical aspects of designing, synthesizing, and evaluating novel fluoromethylenebisphosphonates, providing a roadmap for researchers seeking to harness the therapeutic potential of this unique chemical scaffold.

Synthetic Strategies: From Precursors to Purified Compounds

The synthesis of novel fluoromethylenebisphosphonates is a multi-step process that requires careful planning and execution. A general and effective approach begins with the commercially available tetraethyl fluoromethylenebisphosphonate, which serves as a versatile starting material for the introduction of various side chains.

General Synthetic Workflow

The overall synthetic strategy involves the alkylation of tetraethyl fluoromethylenebisphosphonate, followed by deprotection to yield the final fluoromethylenebisphosphonic acid. This workflow is depicted in the diagram below.

Caption: General synthetic workflow for novel fluoromethylenebisphosphonates.

Experimental Protocol: Synthesis of a Novel Fluoromethylenebisphosphonate (Illustrative Example)

This protocol details the synthesis of a hypothetical novel compound, (1-fluoro-1,1-bis(phosphono)pentyl)phosphonic acid, to illustrate the practical steps involved.

Step 1: Alkylation of Tetraethyl Fluoromethylenebisphosphonate

-

To a stirred solution of tetraethyl fluoromethylenebisphosphonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.2 eq) at room temperature under an inert atmosphere (e.g., argon).

-

Stir the mixture for 30 minutes.

-

Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated intermediate.

Step 2: Deprotection to the Final Bisphosphonic Acid

-

Dissolve the crude intermediate from Step 1 in dichloromethane.

-

Add bromotrimethylsilane (excess, e.g., 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the volatile components under reduced pressure.

-

Add methanol to the residue and stir for 1 hour.

-

Concentrate the solution under reduced pressure to yield the crude final product.

Step 3: Purification

-

Purify the crude product by a suitable method, such as ion-exchange chromatography or recrystallization, to obtain the pure (1-fluoro-1,1-bis(phosphono)pentyl)phosphonic acid.

Physicochemical and Biological Characterization

Thorough characterization is essential to confirm the identity, purity, and biological activity of the newly synthesized compounds.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation.

Table 1: Representative Spectroscopic Data for a Novel Fluoromethylenebisphosphonate

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the alkyl side chain, with characteristic splitting patterns and chemical shifts. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbon of the fluoromethylene group, which will show coupling to both fluorine and phosphorus. |

| ³¹P NMR | A characteristic signal for the phosphorus nuclei of the bisphosphonate group, often appearing as a doublet due to coupling with the adjacent fluorine atom. |

| ¹⁹F NMR | A triplet signal for the fluorine atom, resulting from coupling to the two equivalent phosphorus nuclei. |

| HRMS (ESI-) | An accurate mass measurement of the molecular ion, confirming the elemental composition of the synthesized compound. The calculated m/z should match the observed value.[1] |

Biological Evaluation: Farnesyl Diphosphate Synthase (FDPS) Inhibition Assay

The primary biological activity of many bisphosphonates is the inhibition of FPPS. A continuous spectrophotometric assay is a reliable method for determining the inhibitory potency of new compounds.[2][3]

Experimental Protocol: FPPS Inhibition Assay [2][3][4][5]

-

Reagents and Buffers:

-

Assay Procedure:

-

Perform the assay in a 96-well plate format with a final reaction volume of 200 µL.[2][3]

-

Add varying concentrations of the test compound (novel fluoromethylenebisphosphonate) to the wells.

-

Add the FPPS enzyme to all wells except the negative control.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[2][3]

-

Initiate the reaction by adding the substrates (GPP and IPP) to a final concentration of 100 µM each.[2][3]

-

Monitor the release of inorganic phosphate over time using a microplate reader at the appropriate wavelength for the detection reagent.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mechanism of Action: Targeting the Mevalonate Pathway

Fluoromethylenebisphosphonates, particularly those containing a nitrogen atom in their side chain, are potent inhibitors of FPPS. They act as pyrophosphate analogues, binding to the active site of the enzyme and preventing the condensation of GPP and IPP to form farnesyl pyrophosphate (FPP).

Caption: Inhibition of FPPS by fluoromethylenebisphosphonates disrupts the mevalonate pathway.

The inhibition of FPPS leads to a depletion of FPP and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. The disruption of this critical cellular process ultimately leads to osteoclast apoptosis and a reduction in bone resorption.

The Drug Development Pipeline: From Bench to Bedside

The development of a novel fluoromethylenebisphosphonate from a promising lead compound into a clinically approved drug is a long and rigorous process. The preclinical phase is a critical component of this journey, designed to assess the safety and efficacy of the candidate drug before it is administered to humans.

Preclinical Development Workflow

The preclinical development of a fluoromethylenebisphosphonate involves a series of studies to evaluate its pharmacological and toxicological properties.

Caption: Preclinical drug development pipeline for a novel fluoromethylenebisphosphonate.

Key Preclinical Studies

-

Pharmacokinetics (ADME): Studies to determine the absorption, distribution, metabolism, and excretion of the drug candidate. For bisphosphonates, particular attention is paid to bone targeting and renal clearance.

-

In Vivo Efficacy: Evaluation of the drug's therapeutic effect in relevant animal models of disease, such as ovariectomized rats for osteoporosis.

-

Toxicology Studies: A comprehensive assessment of the drug's safety profile, including acute and chronic toxicity studies in at least two animal species (one rodent, one non-rodent).[6][7] Key endpoints include effects on renal function, as the kidneys are a primary route of elimination for bisphosphonates.[6]

-

Formulation Development: The development of a stable, safe, and effective dosage form for clinical administration.

Conclusion and Future Directions

Novel fluoromethylenebisphosphonates represent a compelling class of enzyme inhibitors with the potential to address unmet medical needs in bone diseases and beyond. Their unique chemical properties offer opportunities for enhanced therapeutic profiles compared to existing bisphosphonates. The synthetic and analytical methodologies outlined in this guide provide a framework for the discovery and development of next-generation bisphosphonate therapeutics. Future research in this area will likely focus on exploring a wider range of side-chain diversity to fine-tune potency and selectivity, as well as investigating their potential applications in other therapeutic areas where farnesyl diphosphate synthase plays a critical role, such as oncology and infectious diseases.

References

-

Jee, J., et al. (2012). Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening. PLoS ONE, 7(9), e44125. [Link]

-

Manzano, D., et al. (2014). Farnesyl Diphosphate Synthase Assay. In: Methods in Molecular Biology, vol 1153. Humana Press, Totowa, NJ. [Link]

-

Koskela, H., et al. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link]

-

Body, J. J. (2005). Preclinical perspectives on bisphosphonate renal safety. The Oncologist, 10 Suppl 1, 3-7. [Link]

-

Beier, P., et al. (2011). A new route to α-alkyl-α-fluoromethylenebisphosphonates. Organic & Biomolecular Chemistry, 9(11), 4035-4038. [Link]

- Guenther, H. (1997). Process for the preparation of tetraethyl methylenebisphosphonate.

-

Prakash, G. K. S., et al. (2011). A new route to α-alkyl-α-fluoromethylenebisphosphonates. The Royal Society of Chemistry. [Link]

-

Ubeira, F. M., et al. (1997). Preclinical toxicology of bisphosphonates. ResearchGate. [Link]

-

Oldfield, E., et al. (2012). Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening. Department of Chemistry and Biochemistry, University of Illinois at Urbana-Champaign. [Link]

- Guenther, H. (1997). Process for the preparation of tetraethyl methylenebisphosphonate.

-

Hanna, R. G., et al. (2013). ³¹P NMR chemical shifts for various types of organophosphorus esters. ResearchGate. [Link]

-

Manzano, D., et al. (2014). Farnesyl Diphosphate Synthase Assay. Springer Nature Experiments. [Link]

-

Butler, M. J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Journal of the American Chemical Society, 143(3), 1436-1443. [Link]

-

Al-Juboori, F. A. F. (2018). Studies of organophosphorus compounds by nuclear magnetic resonance spectroscopy with two frequency dimensions. London Met Repository. [Link]

-

Butler, M. J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

Reinvestigation of the Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. (2007). ResearchGate. [Link]

-

Pognan, F., et al. (2021). Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation. PLoS ONE, 16(6), e0252521. [Link]

-

Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]

-

Metcalf, W. W., et al. (2012). Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338. Journal of Bacteriology, 194(12), 3243-3253. [Link]

-

Atkins, J. T., et al. (2020). Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. MD Anderson Cancer Center. [Link]

-

Singh, S., et al. (2014). Purification and characterization of carbon-phosphorus bond-cleavage enzyme from glyphosate degrading Pseudomonas putida T5. Preparative Biochemistry and Biotechnology, 44(8), 811-823. [Link]

-

Michailovski, A., et al. (2006). Synthesis and characterization of novel fluorinated poly(oxomolybdates). Inorganic Chemistry, 45(14), 5641-5652. [Link]

-

Hadjidemetriou, M., et al. (2021). Fast and Purification-Free Characterization of Bio-Nanoparticles in Biological Media by Electrical Asymmetrical Flow Field-Flow Fractionation Hyphenated with Multi-Angle Light Scattering and Nanoparticle Tracking Analysis Detection. Nanomaterials, 11(11), 2855. [Link]

-

Zhuo, S., et al. (1993). Expression, purification, crystallization, and biochemical characterization of a recombinant protein phosphatase. Journal of Biological Chemistry, 268(24), 17754-17761. [Link]

Sources

- 1. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Preclinical perspectives on bisphosphonate renal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tetraisopropyl Fluoromethylenediphosphonate structure and stability

An In-depth Technical Guide to Tetraisopropyl Fluoromethylenediphosphonate: Structure, Stability, and Applications

Introduction

This compound is an organophosphorus compound of significant interest in medicinal chemistry and drug development. Its structural resemblance to the endogenous pyrophosphate moiety, combined with the unique electronic properties conferred by the fluorine atom, makes it a valuable non-hydrolyzable bioisostere. This guide provides a comprehensive overview of its chemical structure, synthetic methodologies, stability profile, and applications for researchers, scientists, and drug development professionals. By understanding the core attributes of this molecule, researchers can better leverage its potential in the design of novel therapeutics and chemical probes.

Molecular Structure and Physicochemical Properties

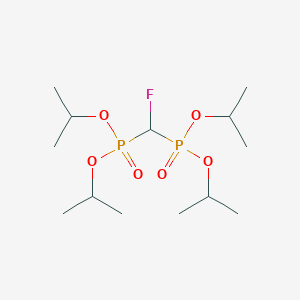

The defining feature of this compound is the P-CHF-P core, which mimics the P-O-P linkage of pyrophosphate. The fluorine atom, being highly electronegative, modulates the acidity of the adjacent C-H proton and influences the overall electronic character of the molecule. The four isopropyl ester groups enhance lipophilicity, which can improve cell permeability compared to the highly charged phosphonic acids.

Chemical Structure

The molecule consists of a central methylene bridge (-CH2-) where one hydrogen is substituted with a fluorine atom. This fluoromethylene group is bonded to two phosphonate moieties, each of which is esterified with two isopropyl groups.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₉FO₆P₂ | [1] |

| Molecular Weight | 366.32 g/mol | Derived from Formula |

| CAS Number | 78715-57-8 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 155 °C at 0.5 mmHg | [2] |

| Density | 1.08 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.431 | [2] |

Synthesis of this compound

The synthesis of fluorinated methylenebisphosphonates typically involves the modification of a pre-existing bisphosphonate scaffold.[3] A common and effective route is the fluorination of the corresponding non-fluorinated precursor, tetraisopropyl methylenediphosphonate.

Synthetic Pathway Overview

The synthesis generally proceeds via a two-step process starting from triisopropyl phosphite. The first step is a Michaelis-Arbuzov reaction to form the methylene-bridged diphosphonate.[2][4] The second step involves a deprotonation followed by electrophilic fluorination.

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example for the synthesis of this compound from its non-fluorinated precursor.

Step 1: Synthesis of Tetraisopropyl Methylenediphosphonate [2][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triisopropyl phosphite (2.0-10.0 molar equivalents) and dibromomethane (1.0 molar equivalent).

-

Reaction: Heat the mixture to reflux at a temperature between 130 °C and 200 °C.[4] The reaction progress can be monitored by the evolution of isopropyl bromide, which can be distilled off.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product can be purified by vacuum distillation to yield tetraisopropyl methylenediphosphonate as a clear liquid.[2]

Step 2: Fluorination of Tetraisopropyl Methylenediphosphonate

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Deprotonation: Dissolve tetraisopropyl methylenediphosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Carbanion Formation: Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete formation of the carbanion.

-

Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) (1.2 eq), in anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C.

-

Quenching and Work-up: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in biological assays. Like other phosphonate esters, its stability is primarily influenced by pH, temperature, and the presence of enzymes.[5][6]

Factors Influencing Stability

-

pH-Dependent Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[7][8]

-

Acidic Conditions: Acid-catalyzed hydrolysis involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

-

Basic Conditions: Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the cleavage of the P-O-C ester bond.

-

-